(+)-Thaliporphine
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Overview
Description
(+)-Thaliporphine is a natural product found in Liriodendron tulipifera, Berberis cretica, and other organisms with data available.
Scientific Research Applications
Cardioprotective Effects
Ameliorating Cardiac Depression in Endotoxemic Rats : Thaliporphine was found to improve cardiac function in endotoxemic rats by attenuating TLR4 signaling, resulting in the recovery of intracellular Ca2+ handling and cardiac contraction (Chen et al., 2010).
Attenuating Multiple Organ Injury in Endotoxaemia : In a study addressing severe hypotension and tachycardia in endotoxaemic rats, thaliporphine showed protective effects by reducing nitric oxide and superoxide anion levels, and significantly lowering serum TNF-α levels (Chiao et al., 2005).
Reducing Post-Ischemia Reperfusion Injury : Thaliporphine administered after myocardial ischemia in rats showed cardioprotection, reducing infarct size and improving cardiac function. It acts via activation of opioid receptors and opening of mitochondrial K(ATP) channels (Chang et al., 2005).
Antihyperglycemic Effects
In Diabetic Rats : Thaliporphine demonstrated potent antihyperglycemic effects in diabetic rats by stimulating insulin release and increasing glucose utilization (Chi et al., 2006).
In Cardiovascular Collapse in Inflammatory Disease : A study found that thaliporphine induces antioxidant, anti-inflammatory, and anti-apoptotic effects, potentially useful for preventing inflammatory diseases with cardiovascular system disorder (Ku et al., 2016).
Miscellaneous Effects
Semisynthesis and Myocardial Activity : Thaliporphine and its N-homologues demonstrated positive inotropic and less negative chronotropic effects on rat cardiac tissue, indicating potential for heart-related treatments (Chiou et al., 2013).
Impact on Metabolic Syndrome : Thaliporphine, as a natural aporphine alkaloid, shows promising potential in the prevention and treatment of metabolic syndrome due to its range of biological activities (Wang et al., 2021).
NO-Dependent Mechanism in Cardioprotection : Thaliporphine's cardioprotective actions in ischemic conditions are partially mediated by nitric oxide, demonstrating its potential in treating acute or prolonged coronary artery occlusion (Hung et al., 2001).
Preserving Cardiac Function in Endotoxemic Rabbits : In a study on endotoxemic rabbits, thaliporphine was found to protect against sepsis-associated myocardial dysfunction through modulation of several signaling pathways (Lee et al., 2012).
Inhibition of Intestinal Glucose Uptake : Thaliporphine showed potential in inhibiting intestinal glucose uptake, suggesting its role in managing blood glucose levels (Lin et al., 2006).
properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 |
InChI Key |
SAERKXUSZPTMCQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC |
synonyms |
thaliporphine thaliporphine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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